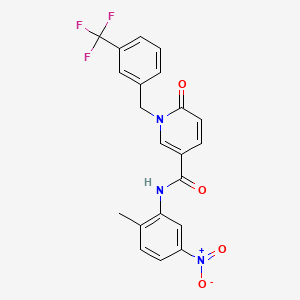
N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O4 and its molecular weight is 431.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methyl-5-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H16F3N3O4
- Molecular Weight : 431.4 g/mol
- CAS Number : 941973-52-0
The compound's biological activity is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as a kinase inhibitor, which is critical in regulating various cellular processes such as growth, metabolism, and apoptosis. Kinase inhibitors are often explored for their potential in cancer therapy and other diseases characterized by dysregulated signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colorectal cancer), DU145 (prostate cancer)
- Methodology : MTT assay was used to assess cell viability.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HT29 | 15.2 | Significant reduction in cell viability at higher concentrations |
| DU145 | 12.8 | Induces apoptosis via mitochondrial pathway |
These findings suggest that the compound may induce cell death through mechanisms involving mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Enzyme Inhibition
In addition to its anticancer effects, this compound has been evaluated for its inhibitory effects on various enzymes:
- Target Enzymes : Cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive | 5.4 |
| CDK4 | Non-competitive | 8.7 |
These results indicate that the compound may serve as a lead candidate for the development of novel CDK inhibitors.
Study 1: Antitumor Efficacy
A study conducted at Trakya University evaluated the compound's efficacy against tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Kinase Inhibition Profile
A detailed investigation into the compound's kinase inhibition profile revealed selectivity towards certain kinases over others, suggesting a favorable therapeutic index for further development.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4/c1-13-5-7-17(27(30)31)10-18(13)25-20(29)15-6-8-19(28)26(12-15)11-14-3-2-4-16(9-14)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFOJLJSPJGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














